molecular formula C8H13NO2 B8559547 (2-nitroethenyl)cyclohexane

(2-nitroethenyl)cyclohexane

Katalognummer: B8559547
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: KCZCKIXXDUBFDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-nitroethenyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a nitrovinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-nitroethenyl)cyclohexane typically involves the reaction of cyclohexanone with nitromethane in the presence of a base, such as sodium hydroxide, to form the nitrovinyl intermediate. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Techniques such as distillation and crystallization are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (2-nitroethenyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitrocyclohexane derivatives.

    Reduction: Reduction of the nitrovinyl group can yield amine derivatives.

    Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitrocyclohexane derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

(2-nitroethenyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2-nitroethenyl)cyclohexane involves its interaction with molecular targets through the nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic addition, reduction, and oxidation reactions, which can modulate the activity of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

    (2-Nitrovinyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    (2-Nitrovinyl)thiophene: Contains a thiophene ring, offering different electronic properties.

    (2-Nitrovinyl)furan: Features a furan ring, which affects its reactivity and applications.

Uniqueness: (2-nitroethenyl)cyclohexane is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic or heterocyclic analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

2-nitroethenylcyclohexane

InChI

InChI=1S/C8H13NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2

InChI-Schlüssel

KCZCKIXXDUBFDC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.